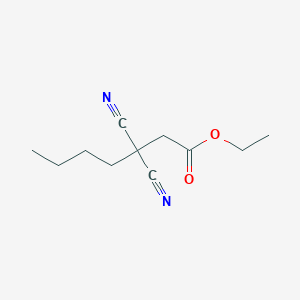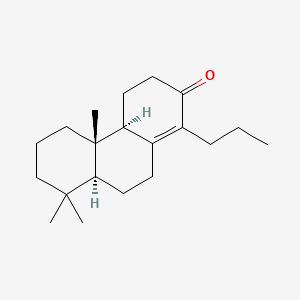
(4aR,4bS,8aS)-4b,8,8-trimethyl-1-propyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4aR,4bS,8aS)-4b,8,8-trimethyl-1-propyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-one is a complex organic compound with a unique structure. It belongs to the class of phenanthrenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by its multiple ring structures and specific stereochemistry, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,4bS,8aS)-4b,8,8-trimethyl-1-propyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-one involves multiple steps, typically starting from simpler organic molecules. The process often includes:
Cyclization Reactions: Formation of the phenanthrene core through cyclization of linear precursors.
Stereoselective Reactions: Introduction of the specific stereochemistry at various positions in the molecule.
Functional Group Modifications: Addition of the propyl group and other substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Catalytic Hydrogenation: To achieve the octahydro structure.
High-Pressure Reactions: To ensure the formation of the desired ring structures.
Purification Processes: Such as crystallization and chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
(4aR,4bS,8aS)-4b,8,8-trimethyl-1-propyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-one undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or alcohols.
Reduction: Formation of more saturated derivatives.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products
The major products formed from these reactions include:
Alcohols: From reduction reactions.
Ketones: From oxidation reactions.
Substituted Phenanthrenes: From substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including anti-inflammatory and anticancer properties.
Medicine
In medicine, it is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry
Industrially, this compound is used in the production of advanced materials, including polymers and resins, due to its stability and unique chemical properties.
Mecanismo De Acción
The mechanism of action of (4aR,4bS,8aS)-4b,8,8-trimethyl-1-propyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-one involves its interaction with specific molecular targets. These targets may include enzymes and receptors, where the compound can modulate their activity. The pathways involved often relate to its ability to undergo oxidation and reduction reactions, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- (4aR,4bS,8aS,8bR)-1,4a,4b,8-tetramethyl-dodecahydro-1,3,6,8-tetraazabiphenylene-2,4,5,7-tetrone
- (4aR,4bS,8aS,10aR)-7-Oxo-8-(3-oxobutyl)tetradecahydro-2-phenanthrenyl acetate
Uniqueness
What sets (4aR,4bS,8aS)-4b,8,8-trimethyl-1-propyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-one apart is its specific stereochemistry and the presence of the propyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Propiedades
Número CAS |
250720-36-6 |
|---|---|
Fórmula molecular |
C20H32O |
Peso molecular |
288.5 g/mol |
Nombre IUPAC |
(4aR,4bS,8aS)-4b,8,8-trimethyl-1-propyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-one |
InChI |
InChI=1S/C20H32O/c1-5-7-15-14-8-11-18-19(2,3)12-6-13-20(18,4)16(14)9-10-17(15)21/h16,18H,5-13H2,1-4H3/t16-,18-,20+/m0/s1 |
Clave InChI |
KLROXJXGIZNMKM-XKGZKEIXSA-N |
SMILES isomérico |
CCCC1=C2CC[C@@H]3[C@@]([C@H]2CCC1=O)(CCCC3(C)C)C |
SMILES canónico |
CCCC1=C2CCC3C(CCCC3(C2CCC1=O)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Dodecyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B14246773.png)
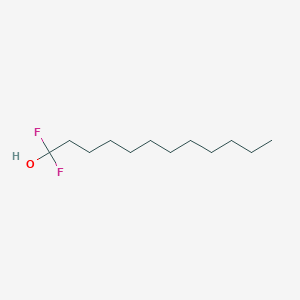
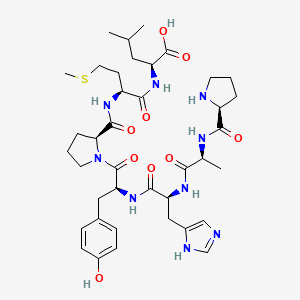
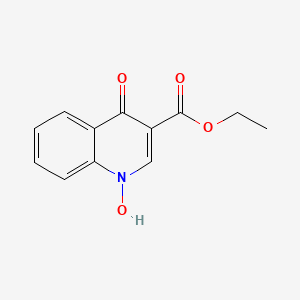
![4-[4-(Benzyloxy)phenoxy]-6,7-dimethoxyquinoline](/img/structure/B14246816.png)
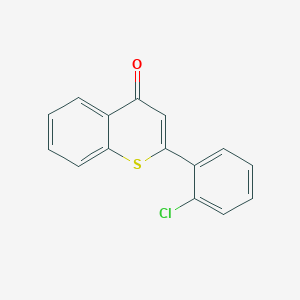
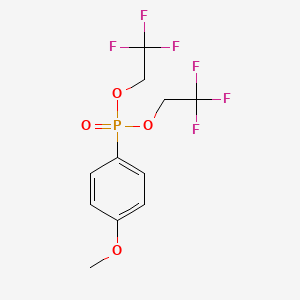
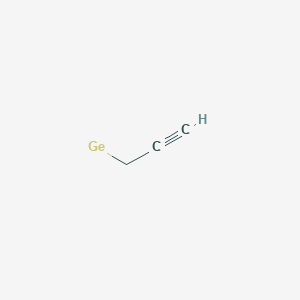
![1-[2-Deoxy-3-O-(prop-2-en-1-yl)-beta-D-erythro-pentodialdo-1,4-furanosyl]-5-methyl-3-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B14246835.png)
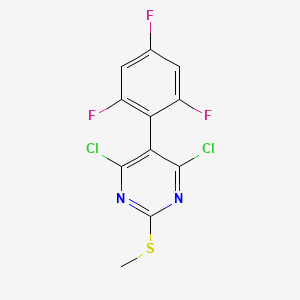
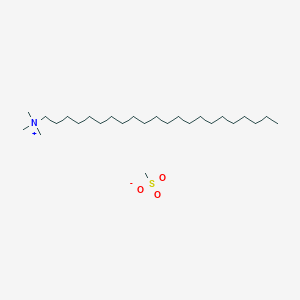

![2-Propanol, 1,1,1,3,3,3-hexafluoro-2-[[(2-methoxyethyl)amino]methyl]-](/img/structure/B14246863.png)
